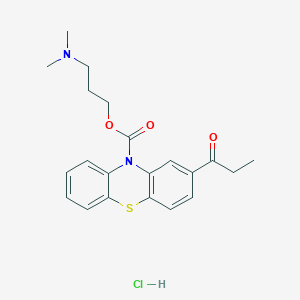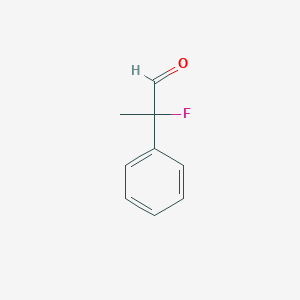
2-Fluoro-2-phenylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-phenylpropanal is an organic compound that belongs to the class of fluorinated aldehydes. It is characterized by the presence of a fluorine atom and a phenyl group attached to the same carbon atom, which is also bonded to an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-2-phenylpropanal can be synthesized through the enantioselective fluorination of 2-phenylpropanal. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of a chiral primary amine catalyst. This reaction typically proceeds under mild conditions and yields the desired fluorinated product with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-2-phenylpropanoic acid.
Reduction: 2-Fluoro-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.
Mecanismo De Acción
The mechanism by which 2-Fluoro-2-phenylpropanal exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can significantly influence the compound’s reactivity and interaction with other molecules. The fluorine atom’s high electronegativity can stabilize negative charges and influence the compound’s overall electronic properties, making it a valuable building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpropanal: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-2-phenylpropanol: The alcohol derivative of 2-Fluoro-2-phenylpropanal.
2-Fluoro-2-phenylpropanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a phenyl group on the same carbon atom. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
2-fluoro-2-phenylpropanal |
InChI |
InChI=1S/C9H9FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
JBUOWRXDFOIKSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)(C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



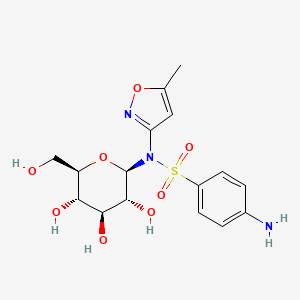

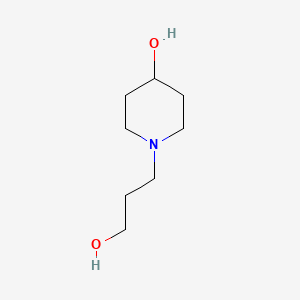

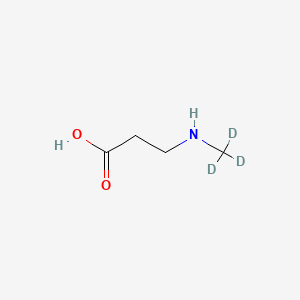
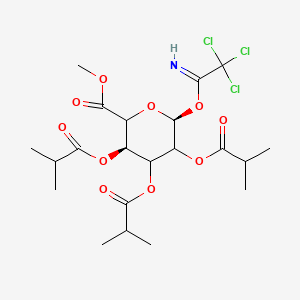
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)

![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)
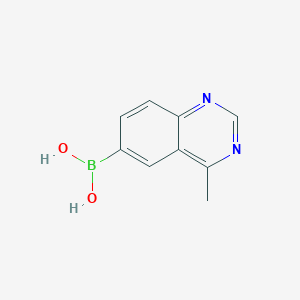
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)

